molecular formula C9H15N2O3P B14472811 (2-{[(Pyridin-2-yl)methyl]amino}propan-2-yl)phosphonic acid CAS No. 67632-37-5

(2-{[(Pyridin-2-yl)methyl]amino}propan-2-yl)phosphonic acid

Cat. No.: B14472811
CAS No.: 67632-37-5
M. Wt: 230.20 g/mol
InChI Key: NUJAKQSOWVQPOY-UHFFFAOYSA-N
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Description

(2-{[(Pyridin-2-yl)methyl]amino}propan-2-yl)phosphonic acid is a chemical compound with a complex structure that includes a pyridine ring, an amino group, and a phosphonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{[(Pyridin-2-yl)methyl]amino}propan-2-yl)phosphonic acid typically involves the reaction of pyridine derivatives with phosphonic acid precursors. One common method includes the use of pyridine-2-carbaldehyde, which reacts with an appropriate amine and a phosphonic acid derivative under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-{[(Pyridin-2-yl)methyl]amino}propan-2-yl)phosphonic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(2-{[(Pyridin-2-yl)methyl]amino}propan-2-yl)phosphonic acid has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (2-{[(Pyridin-2-yl)methyl]amino}propan-2-yl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent reactions.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2-carboxylic acid: Shares the pyridine ring structure but lacks the phosphonic acid group.

    Aminomethylphosphonic acid: Contains the phosphonic acid group but lacks the pyridine ring.

Uniqueness

(2-{[(Pyridin-2-yl)methyl]amino}propan-2-yl)phosphonic acid is unique due to its combination of a pyridine ring, an amino group, and a phosphonic acid group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

CAS No.

67632-37-5

Molecular Formula

C9H15N2O3P

Molecular Weight

230.20 g/mol

IUPAC Name

2-(pyridin-2-ylmethylamino)propan-2-ylphosphonic acid

InChI

InChI=1S/C9H15N2O3P/c1-9(2,15(12,13)14)11-7-8-5-3-4-6-10-8/h3-6,11H,7H2,1-2H3,(H2,12,13,14)

InChI Key

NUJAKQSOWVQPOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(NCC1=CC=CC=N1)P(=O)(O)O

Origin of Product

United States

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